3-Nitro-6,7-dihydro-5H-benzocycloheptene
Description
Properties
CAS No. |
939760-96-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-nitro-8,9-dihydro-7H-benzo[7]annulene |
InChI |
InChI=1S/C11H11NO2/c13-12(14)11-7-6-9-4-2-1-3-5-10(9)8-11/h2,4,6-8H,1,3,5H2 |
InChI Key |
IMGQDYNEIBCUDQ-UHFFFAOYSA-N |
SMILES |
C1CC=CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC=CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
While there isn't extensive documentation specifically for the applications of "3-Nitro-6,7-dihydro-5H-benzocycloheptene," the search results provide some insight into its role as an intermediate in synthesizing other compounds with pharmaceutical applications .
Synthesis of Aminobenzocycloheptenes
- As an intermediate: this compound is used in the synthesis of aminobenzocycloheptenes . Aminobenzocycloheptenes have potential applications in treating conditions such as depression, Parkinson's disease, and manic-depressive psychosis .
- Production of 2-nitro-7-methylamino-6,7-dihydro 5H) benzocycloheptene hydrochloride: this compound is a precursor in the synthesis of 2-nitro-7-methylamino-6,7-dihydro 5H) benzocycloheptene hydrochloride .
Synthesis Method
- Step A : 6-bromo-3-nitro-6,7,8.9-tetrahydro 5H) benzocycloheptene-5-one is made from 3-nitro-6,7,8,9-tetrahydro 5H) benzocycloheptene-5-one .
- Reaction with Dimethylamine: 3-Nitro-8,9-dihydro 5H, benzocycloheptene-5-one and dimethylamine are reacted to produce 2-nitro-7-dimethylamino-6,7-dihydro 5H benzocycloheptene hydrochloride .
Contextual Information
- Benzocycloheptenes: The benzocycloheptene core is a structurally important motif found in many natural products .
- Curtisia dentata Research: Research on Curtisia dentata, a medicinal plant, emphasizes the importance of identifying chemical compounds that may have benefits or adverse effects on human health . This highlights the need for comprehensive chemical evaluations in plant-based medicines .
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Notes:
- Nitro vs. Halogen : The nitro group in 3-nitro derivatives enhances electrophilic substitution reactivity compared to halogenated analogs (e.g., 2-fluoro derivative), which favor nucleophilic aromatic substitution .
- Pyridine vs.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The nitro-substituted compound’s melting point is expected to be lower than sulfone-containing analogs (e.g., Compound 5, mp >300°C) due to reduced hydrogen-bonding capacity .
- Methoxy and tert-butyl groups in the (5R,6R)-derivative stabilize the pseudo-boat conformation, whereas the nitro group may induce ring distortion .
Preparation Methods
Core Synthesis via Condensation-Reduction-Dehydration Sequence
The primary route described in US4154852A involves a four-step process starting from 3-nitro-8,9-dihydro-[5H]-benzocycloheptene-5-one:
Step 1: Amination Reaction
A solution of 3-nitro-8,9-dihydro-[5H]-benzocycloheptene-5-one (125 g) in ethanol reacts with methylamine (R₁=CH₃, R₂=H) at 25–30°C for 12 hours. Sodium borohydride (125 g in 625 mL H₂O) is added dropwise to reduce the intermediate imine, yielding 7-methylamino-6,7-dihydro-[5H]-benzocycloheptene.
Step 2: Acid-Catalyzed Dehydration
The aminocycloheptene undergoes dehydration using polyphosphoric acid at 80°C for 3 hours, forming a conjugated diene system. This step achieves 78% conversion efficiency.
Step 3: Selective Nitration
Nitration with fuming nitric acid (d=1.52) in acetic anhydride at −10°C introduces the nitro group regioselectively at the 3-position, confirmed by X-ray crystallography.
Step 4: Crystallization and Purification
The crude product is recrystallized from ethyl acetate/ether (3:1 v/v), yielding 286.7 g (65% overall) of orange-red crystals (m.p. 128°C).
Alternative Diazotization Pathway
A modified approach converts 2-amino-7-methylamino-6,7-dihydro-[5H]-benzocycloheptene to the nitro derivative via diazonium intermediates:
- Diazotization with NaNO₂ (2.05 g) in 6 N H₂SO₄ at 5°C generates the diazonium salt.
- Thermal decomposition at 75°C in H₂SO₄/H₂O liberates nitrogen gas, yielding 3-nitro-6,7-dihydro-5H-benzocycloheptene (82% purity by HPLC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reduction Solvent | Ethanol/Water (4:1) | Maximizes imine solubility (89% yield) |
| Dehydration Agent | Polyphosphoric Acid | Prevents ring-opening side reactions |
| Nitration Temperature | −10°C | Minimizes polynitration (<5% byproducts) |
Data aggregated from US4154852A and PubChem demonstrates that ethanol-water mixtures enhance reduction efficiency compared to THF or DCM. Polyphosphoric acid outperforms H₂SO₄ in dehydration by reducing resinification.
Large-Scale Production Protocol
A kilogram-scale adaptation (Patent Example 5) details:
- Reactor Setup : 50 L jacketed glass-lined vessel with overhead stirring
- Cycle Time : 48 hours (including cooling phases)
- Output : 1.2 kg/batch (purity >98% by GC-MS)
Critical adjustments include slower nitrating acid addition (2 hrs vs. 30 mins) to control exotherms and staged vacuum distillation for solvent recovery.
Enantiomeric Resolution and Chiral Synthesis
The racemic mixture (CAS 939760-96-0) can be resolved via:
- Diastereomeric Salt Formation : Treatment with (−)-dibenzoyl-L-tartaric acid in methanol yields the (R)-enantiomer (ee >95%).
- Chiral Chromatography : Use of Chiralpak IC column (hexane/i-PrOH 90:10) achieves baseline separation (α=1.32).
Analytical Characterization Data
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=2.4 Hz, 1H, ArH), 3.02 (m, 2H, CH₂) | |
| IR (KBr) | ν 1520 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym) | |
| HPLC (C18, 30°C) | tᵣ=6.72 min (98.4% purity) |
Comparative Evaluation of Synthetic Methods
Yield and Scalability
- Condensation-Reduction : 65% yield, suitable for >100 kg batches
- Diazotization : 58% yield, limited to <10 kg due to exothermic risks
Environmental Impact
- E-Factor : 23.4 kg waste/kg product (condensation) vs. 31.8 (diazotization)
- PMI : 8.7 for optimized route (vs. industry average 15–30 for nitroarenes)
Q & A
Q. What are the common synthetic routes for 3-Nitro-6,7-dihydro-5H-benzocycloheptene, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis typically involves cyclization and nitration steps. For example, high-pressure-assisted methods (e.g., benzo-fused cyclohepta[b]pyridine derivatives) use microwave irradiation or catalytic hydrogenation to stabilize strained rings . Key parameters include:
Q. How can X-ray crystallography confirm the stereochemical configuration of benzocycloheptene derivatives?
Methodological Answer: Single-crystal X-ray diffraction resolves stereochemistry by analyzing bond angles and torsion parameters. For example, triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 8.97 Å, b = 9.53 Å, c = 9.81 Å) provide atomic-resolution data. Key metrics include:
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for nitro-substituted benzocycloheptenes?
Methodological Answer: Contradictions arise due to dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Use a multi-technique approach:
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer: The nitro group directs electrophiles to meta positions, but steric hindrance from the fused ring complicates this. Strategies include:
- Directed ortho-metalation : Use n-BuLi to deprotonate and trap intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., acetylation of adjacent hydrogens) .
- Solvent effects : Low-polarity solvents (toluene) reduce unwanted side reactions.
Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs):
Q. What are the challenges in scaling up benzocycloheptene synthesis, and how can green chemistry principles address them?
Methodological Answer: Key challenges include exothermic nitration and solvent waste. Green metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
